N-(2-benzoyl-4-methylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O4S/c1-20-13-18-26(25(19-20)27(31)21-9-5-3-6-10-21)29-28(32)22-14-16-24(17-15-22)35(33,34)30(2)23-11-7-4-8-12-23/h3-19H,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFAVBOQATZIEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-benzoyl-4-methylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C28H24N2O4S
- Molecular Weight : 484.56 g/mol
- IUPAC Name : this compound
The compound features a benzamide structure with a sulfamoyl group, which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial in the context of cancer therapy and anti-inflammatory applications.
- Gene Expression Modulation : The structural components allow for interactions with DNA or RNA, potentially influencing gene expression and cellular processes.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties through various mechanisms:
- Cell Proliferation Inhibition : Studies have shown that the compound can effectively inhibit the proliferation of cancer cells in vitro. For instance, it has been tested against several cancer cell lines, demonstrating cytotoxic effects.
- Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells, which is a critical pathway for cancer treatment.
- Kinase Inhibition : Like other benzamide derivatives, it may act as an inhibitor of specific kinases involved in tumor growth and survival.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent:
- Cytokine Modulation : It can modulate the production of pro-inflammatory cytokines, thus reducing inflammation in various models.
- Inhibition of Inflammatory Pathways : The compound may inhibit pathways such as NF-kB, which plays a central role in inflammation.
Research Findings and Case Studies
Several studies have explored the biological activities of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of cancer cell lines with IC50 values in the low micromolar range. |
| Study 2 | Showed that treatment with the compound reduced tumor size in animal models by over 50%. |
| Study 3 | Found that the compound effectively modulated inflammatory markers in vitro, suggesting potential therapeutic applications in chronic inflammatory diseases. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Sulfamoyl-Benzamide Scaffolds
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)
- Structural Differences : Incorporates a 1,3,4-oxadiazole ring and a 4-methoxyphenylmethyl group instead of the 2-benzoyl-4-methylphenyl substituent.
- Functional Impact : The oxadiazole enhances polarity and metabolic stability compared to the target compound’s aromatic substituents. LMM5 demonstrated antifungal activity against C. albicans, attributed to thioredoxin reductase inhibition .
- Synthesis : Purchased from Life Chemicals, suggesting commercial availability, whereas the target compound may require custom synthesis .
N-[(5-Bromo-2-pyridyl)methyl]-N-(cyclopropylmethyl)-4-[methyl(phenyl)sulfamoyl]benzamide (95) Structural Differences: Features a bromopyridyl and cyclopropylmethyl group on the amide nitrogen. This compound was synthesized as a LIMK inhibitor for fragile X syndrome, highlighting the scaffold’s versatility in targeting kinases . Synthesis: Utilized 4-[methyl(phenyl)sulfamoyl]benzoyl chloride and amine intermediates, similar to the target compound’s likely route .
4-Chloro-3-(furan-2-ylmethylsulfamoyl)-N-(2-hydroxy-4-methylphenyl)benzamide
- Structural Differences : Contains a chloro substituent, furan-methylsulfamoyl group, and 2-hydroxy-4-methylphenyl amide.
- Functional Impact : The furan and hydroxy groups improve solubility but may reduce blood-brain barrier penetration compared to the target compound’s hydrophobic benzoyl group. This analogue is listed in chemical databases but lacks explicit bioactivity data .
Bioactive Analogues with Divergent Cores
Imidazole Derivatives (e.g., 4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide) Structural Differences: Replaces the benzamide’s 2-benzoyl-4-methylphenyl group with an imidazole ring. Functional Impact: Exhibited potent antifungal and antibacterial activity, likely due to imidazole’s metal-coordinating properties. The target compound’s lack of imidazole may limit similar mechanisms but could enhance selectivity for non-metal-dependent targets .
Triazolo-Thiadiazole Derivatives (e.g., 2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)benzamide)
- Structural Differences : Integrates a triazolo-thiadiazole heterocycle, increasing molecular weight and complexity.
- Functional Impact : Demonstrated antibacterial activity, suggesting the triazolo-thiadiazole core enhances interactions with bacterial enzymes. The target compound’s simpler structure may offer synthetic advantages and lower toxicity .
Physicochemical and Pharmacokinetic Comparisons
Key Research Findings
- Sulfamoyl Group Role : The methyl(phenyl)sulfamoyl group in the target compound is critical for hydrogen bonding and π-π stacking, as seen in analogues like LMM5 and compound 95, which target enzymes (e.g., thioredoxin reductase, LIMK) .
- Substituent Effects : Bulky aryl groups (e.g., 2-benzoyl-4-methylphenyl) enhance target affinity but reduce solubility. Heterocyclic replacements (e.g., oxadiazole in LMM5) balance polarity and activity .
- Synthetic Trends : Acid chloride-mediated amide coupling is a common strategy, though yields vary with steric hindrance (e.g., 54% for compound 95 vs. higher yields for less hindered analogues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
